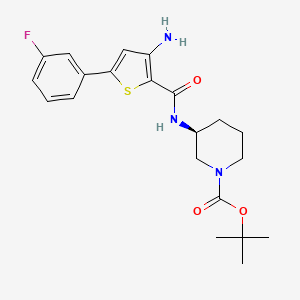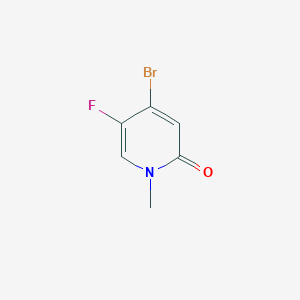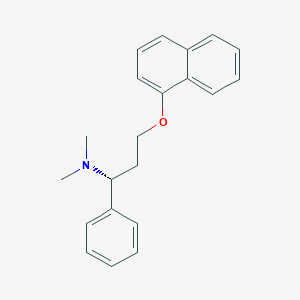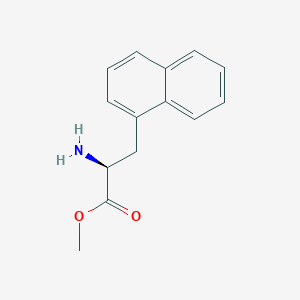
2-(2,4-Dichlorophenylsulfanyl)-propionic acid
説明
2-(2,4-Dichlorophenylsulfanyl)-propionic acid, also known as 2,4-DCPPA, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a derivative of propionic acid, a naturally occurring fatty acid found in the human body. 2,4-DCPPA has been shown to have a variety of biochemical and physiological effects, and has been used in various laboratory experiments.
科学的研究の応用
Bacterial Degradation and Environmental Impact
- Environmental Biodegradation : A study by Horváth, Ditzelmüller, Loidl, and Streichsbier (1990) highlights the isolation and characterization of a Flavobacterium sp. strain capable of degrading 2-(2,4-dichlorophenoxy)propionic acid (2,4-DP), indicating its potential in environmental biodegradation and pollution control (Horváth et al., 1990).
- Degradation and Toxicity Studies : Jaafarzadeh, Ghanbari, and Ahmadi (2017) explored the catalytic degradation of 2,4-dichlorophenoxyacetic acid using nano-Fe2O3 activated peroxymonosulfate, offering insights into environmental remediation techniques (Jaafarzadeh, Ghanbari & Ahmadi, 2017).
Chemical Analysis and Detection
- Analytical Methodologies : Vaughan (1981) provided methods for determining 2,4-dichlorophenoxyacetic acid and its derivatives in water using high-performance liquid chromatography, contributing to the analytical detection of these compounds in environmental samples (Vaughan, 1981).
- Photodegradation Studies : Climent and Miranda (1997) investigated the photodegradation of dichlorprop and related compounds, enhancing understanding of their behavior and transformation in aquatic environments (Climent & Miranda, 1997).
Structural Analysis and Synthesis
- Crystal Structure Analysis : Research by Sørensen, Collet, and Larsen (1999) on the crystal structure of a similar compound, 2-(4-chlorophenoxy)propionic acid, provides a foundational understanding of the structural characteristics of these types of compounds (Sørensen, Collet & Larsen, 1999).
- Synthesis of Derivatives : Hogale, Shirke, and Kharade (1995) explored the synthesis of new compounds derived from 2-(2,4-dimethylphenoxy)propionic acid, showcasing the versatility and potential for chemical modifications (Hogale, Shirke & Kharade, 1995).
Microbial and Biotechnological Applications
- Microbial Propionic Acid Production : Gonzalez-Garcia et al. (2017) discussed the microbial production of propionic acid, a related compound, highlighting its commercial value and potential applications in various industries (Gonzalez-Garcia et al., 2017).
特性
IUPAC Name |
2-(2,4-dichlorophenyl)sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2S/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECKVRUWGDNORW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-chlorophenyl)methyl]cyclopentanamine](/img/structure/B3089407.png)


![7-(3-Thienyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3089425.png)





![4-Methylbicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B3089470.png)
![2-propanesulfinamide,N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl,[S(R)]-](/img/structure/B3089471.png)

